1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate is a complex chemical compound characterized by the molecular formula . It is a derivative of indole, which is a significant heterocyclic system widely found in natural products and pharmaceuticals. This compound is recognized for its unique structural attributes and properties, making it valuable in various scientific research applications, particularly in chemistry and biology.
The synthesis of 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate typically involves the reaction of 1-butyl-2-methylbenzo[cd]indole with tetrafluoroboric acid. The general procedure includes:
This method yields a compound that retains the structural integrity of the indole moiety while incorporating the tetrafluoroborate counterion, enhancing its solubility and reactivity in various applications.
The molecular structure of 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate can be described as follows:
InChI=1S/C16H18N.BF4/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;2-1(3,4)5/h5-10H,3-4,11H2,1-2H3;/q+1;-1The structure features a butyl group and a methyl group attached to the indole framework, with a tetrafluoroborate ion providing additional stability and reactivity to the compound .
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate undergoes several notable chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry applications.
The mechanism of action for 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets within biological systems. As an indole derivative, it may engage with cellular receptors or enzymes, modulating various biological processes. Although precise molecular targets are still under investigation, it is believed that this compound influences signaling pathways and gene expression, contributing to its potential biological activities such as antimicrobial or anticancer effects .
The physical properties of 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various laboratory conditions and its suitability for different applications .
1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals.
Biology: The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
Industry: It finds use in producing dyes, pigments, and other industrial chemicals due to its unique structural characteristics .
This comprehensive overview underscores the significance of 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate in both academic research and industrial applications.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9